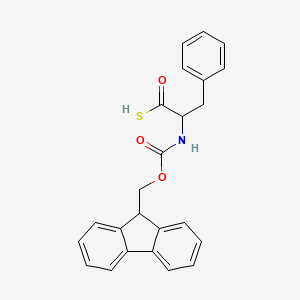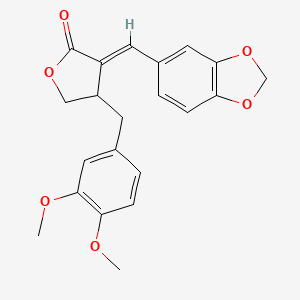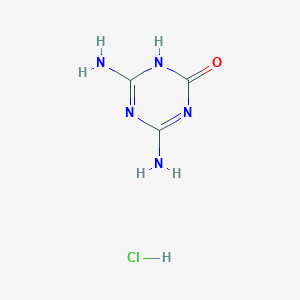
4,6-diamino-1H-1,3,5-triazin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-diamino-1H-1,3,5-triazin-2-one typically involves the reaction of cyanuric chloride with ammonia or amines under controlled conditions. One common method includes the following steps:
Reaction of Cyanuric Chloride with Ammonia: Cyanuric chloride is reacted with ammonia in an aqueous medium to form 2,4,6-triamino-1,3,5-triazine.
Hydrolysis: The triamino compound is then hydrolyzed to form 4,6-diamino-1H-1,3,5-triazin-2-one.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and specific reaction conditions such as temperature and pH control are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4,6-Diamino-1H-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the amino groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents such as ethanol or water at moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted triazines, which have applications in different fields such as pharmaceuticals and agrochemicals .
Scientific Research Applications
4,6-Diamino-1H-1,3,5-triazin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other triazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its antitumor properties.
Industry: It is used in the production of herbicides, polymer stabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-diamino-1H-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ammeline: 2,4-Diamino-1,3,5-triazin-6-one
Ammelide: 2,4-Diamino-6-hydroxy-1,3,5-triazine
Melamine: 2,4,6-Triamino-1,3,5-triazine
Uniqueness
4,6-Diamino-1H-1,3,5-triazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C3H6ClN5O |
|---|---|
Molecular Weight |
163.56 g/mol |
IUPAC Name |
4,6-diamino-1H-1,3,5-triazin-2-one;hydrochloride |
InChI |
InChI=1S/C3H5N5O.ClH/c4-1-6-2(5)8-3(9)7-1;/h(H5,4,5,6,7,8,9);1H |
InChI Key |
MEUOOKNKMSVRLN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=O)N1)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide](/img/structure/B12309784.png)
![rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane, exo](/img/structure/B12309789.png)

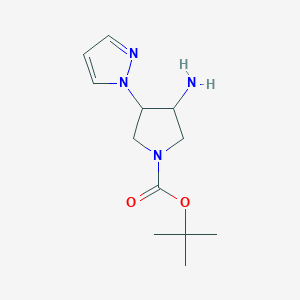
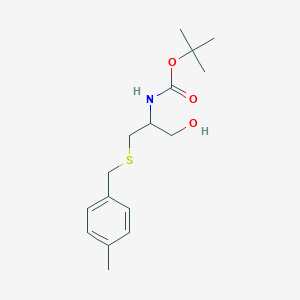


![rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis](/img/structure/B12309822.png)
